DGKα Inhibitory Potency: IC₅₀ Comparison with Key Structural and Functional Analogs
JNJ-3790339 inhibits DGKα with an IC₅₀ of 9.6 μM, representing a ~2.85-fold improvement in potency over the parental compound ritanserin (IC₅₀ = 27.4 μM) [1][2]. However, it is approximately 1.4-fold less potent than AMB639752 (IC₅₀ = 6.9 μM) and 16-fold less potent than the ATP-competitive inhibitor CU-3 (IC₅₀ = 0.6 μM) under comparable in vitro kinase assay conditions [2]. This intermediate potency profile, combined with its established selectivity, positions JNJ-3790339 as a balanced tool compound where maximal target engagement is not the sole priority but where avoidance of off-target liabilities and functional outcomes are paramount.
| Evidence Dimension | DGKα inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 9.6 μM |
| Comparator Or Baseline | Ritanserin: 27.4 μM; AMB639752: 6.9 μM; CU-3: 0.6 μM |
| Quantified Difference | ~2.85-fold more potent than ritanserin; ~1.4-fold less potent than AMB639752; ~16-fold less potent than CU-3 |
| Conditions | In vitro DGKα kinase activity assay; purified or recombinant enzyme |
Why This Matters
This quantitative potency data directly informs experimental design, enabling researchers to select appropriate inhibitor concentrations for target engagement while accounting for relative differences in potency among commonly used DGKα chemical probes.
- [1] Granade ME, Manigat LC, Lemke MC, Purow BW, Harris TE. Identification of ritanserin analogs that display DGK isoform specificity. Biochem Pharmacol. 2022;197:114908. View Source
- [2] PMC Table 4: Comparative Overview of DGK Inhibitors. View Source
